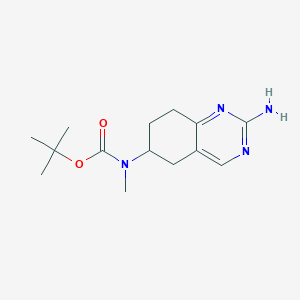
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research has explored the synthesis and antimicrobial activities of compounds related to 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one, focusing on novel derivatives for potential antimicrobial applications. Some compounds have demonstrated good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess antimicrobial properties against test microorganisms (Bektaş et al., 2007).
Fluorescent Ligands for Receptors
A series of compounds, including those structurally related to this compound, have been synthesized as environment-sensitive fluorescent ligands. These compounds are aimed at targeting human 5-HT1A receptors, displaying high receptor affinity and notable fluorescence properties, facilitating the visualization of receptors in biological studies (Lacivita et al., 2009).
Corrosion Inhibition
Research into quinazolin-4(3H)-one derivatives, including piperazine-substituted compounds, has provided insights into their use as corrosion inhibitors for metals in acidic environments. These compounds exhibit high corrosion inhibition efficiency, offering a promising approach for protecting metals against corrosion through the development of new inhibitor platforms (Chen et al., 2021).
Antiparasitic Activities
Novel compounds derived from antiparasitic precursors, related to the chemical structure of interest, have been synthesized and tested for their antiamoebic and antigiardial activities. Preliminary screening data have shown potent lethal activities against Entamoeba histolytica and Giardia intestinalis, suggesting their potential as effective antiparasitic agents (Saadeh et al., 2009).
Properties
IUPAC Name |
1-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-3-25-19-7-5-4-6-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-8-10-17(30-2)11-9-16/h4-11H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDSHGAHDRBGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)


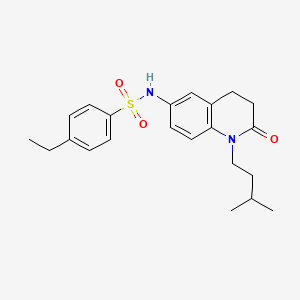
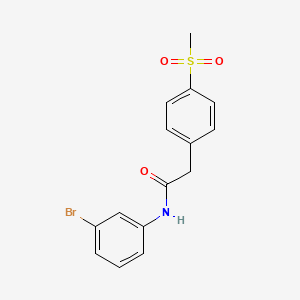
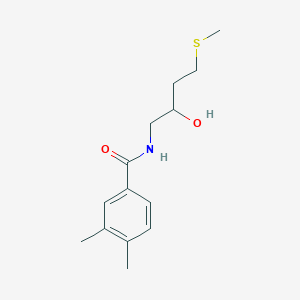
![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)
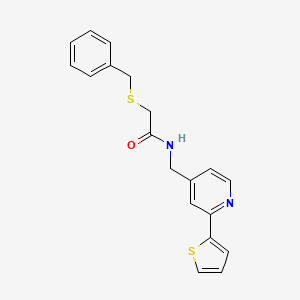
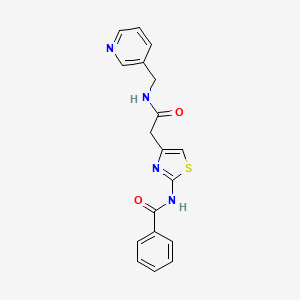
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)
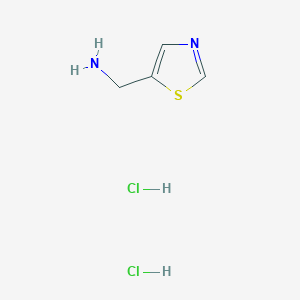
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)

